5-Nitro-2-furaldehyde thiosemicarbazone
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Overview
Description
5-Nitro-2-furaldehyde thiosemicarbazone is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of furaldehyde and thiosemicarbazone, characterized by the presence of a nitro group at the 5-position of the furan ring. This compound has garnered attention due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-furaldehyde thiosemicarbazone typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide. The reaction is carried out in methanol as the solvent, with the mixture being heated and stirred at 65°C for about 20 minutes . The resulting product is then purified through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-furaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents for oxidation reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include various substituted thiosemicarbazones and reduced derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5-Nitro-2-furaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: It is used in the synthesis of other industrial chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-nitro-2-furaldehyde thiosemicarbazone involves its interaction with biological molecules. It is known to inhibit the activity of certain enzymes, such as cathepsin B, by binding to their active sites . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-furaldehyde semicarbazone
- 5-Nitro-2-thiophene thiosemicarbazone
- 5-Nitro-2-thiophene semicarbazone
Uniqueness
5-Nitro-2-furaldehyde thiosemicarbazone is unique due to its specific structural features, such as the nitro group on the furan ring and the thiosemicarbazone moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
[(5-nitrofuran-2-yl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3S/c7-6(14)9-8-3-4-1-2-5(13-4)10(11)12/h1-3H,(H3,7,9,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUHTDIIQSYUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831-71-0 |
Source
|
Record name | 5-Nitrofurfural thiosemicarbazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=831-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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